molecular formula C7H7N3O B13136900 3-Amino-4-methoxypicolinonitrile

3-Amino-4-methoxypicolinonitrile

Cat. No.: B13136900
M. Wt: 149.15 g/mol
InChI Key: XTNFBTNPCFJETM-UHFFFAOYSA-N
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Description

3-Amino-4-methoxypicolinonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of picolinonitrile, featuring an amino group at the third position and a methoxy group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxypicolinonitrile typically involves the following steps:

    Nitration: The starting material, 4-methoxypyridine, undergoes nitration to form 3-nitro-4-methoxypyridine.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrazine hydrate or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous-flow reactors to ensure consistent reaction conditions and high yields. The process may also involve recycling solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

Scientific Research Applications

3-Amino-4-methoxypicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxypicolinonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The cyano group can also act as an electron-withdrawing group, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.

    4-Methoxypicolinonitrile: Lacks the amino group, reducing its ability to form hydrogen bonds.

    3-Amino-4-cyanopyridine: Lacks the methoxy group, affecting its hydrophobic interactions.

Uniqueness

3-Amino-4-methoxypicolinonitrile is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, along with a cyano group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-amino-4-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-10-5(4-8)7(6)9/h2-3H,9H2,1H3

InChI Key

XTNFBTNPCFJETM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C#N)N

Origin of Product

United States

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